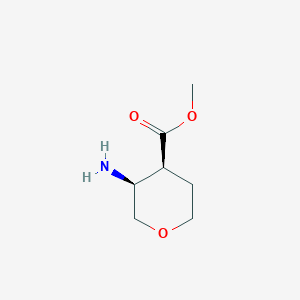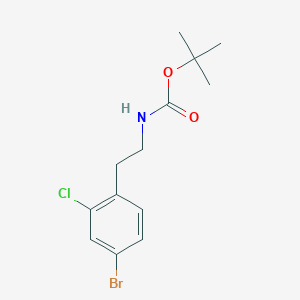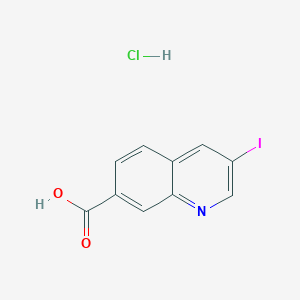
3-Iodoquinoline-7-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodoquinoline-7-carboxylic acid hydrochloride is a heterocyclic aromatic compound that contains both iodine and carboxylic acid functional groups. This compound is part of the quinoline family, which is known for its wide range of applications in medicinal chemistry, organic synthesis, and industrial processes. The presence of the iodine atom in the quinoline ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodoquinoline-7-carboxylic acid hydrochloride typically involves the iodination of quinoline derivatives. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the quinoline ring. The reaction conditions often include the use of iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Iodoquinoline-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form quinoline-7-carboxylic acid derivatives.
Reduction: The iodine atom can be reduced to form deiodinated quinoline derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline-7-carboxylic acid derivatives.
Reduction: Deiodinated quinoline derivatives.
Substitution: Quinoline derivatives with various functional groups replacing the iodine atom.
Scientific Research Applications
3-Iodoquinoline-7-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating diseases such as malaria, tuberculosis, and cancer.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Iodoquinoline-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The iodine atom in the quinoline ring can participate in halogen bonding, which enhances the compound’s binding affinity to biological targets. Additionally, the carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline-7-carboxylic acid: Lacks the iodine atom, resulting in different reactivity and biological activity.
3-Bromoquinoline-7-carboxylic acid: Contains a bromine atom instead of iodine, leading to variations in chemical and biological properties.
3-Chloroquinoline-7-carboxylic acid:
Uniqueness
3-Iodoquinoline-7-carboxylic acid hydrochloride is unique due to the presence of the iodine atom, which enhances its reactivity and potential for various chemical transformations. The iodine atom also contributes to the compound’s distinct biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H7ClINO2 |
|---|---|
Molecular Weight |
335.52 g/mol |
IUPAC Name |
3-iodoquinoline-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H6INO2.ClH/c11-8-3-6-1-2-7(10(13)14)4-9(6)12-5-8;/h1-5H,(H,13,14);1H |
InChI Key |
SJHWWWQXMRATGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)I)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


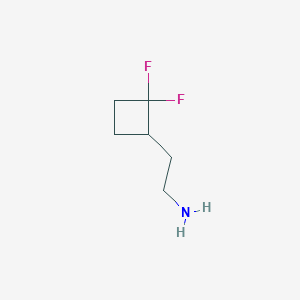
![[6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]methanol](/img/structure/B13507730.png)
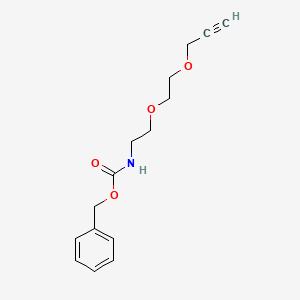

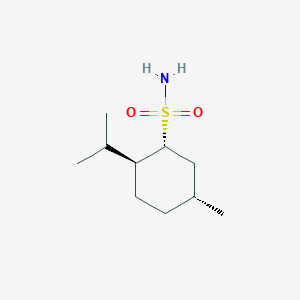
![(E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B13507747.png)
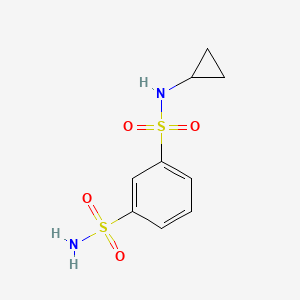
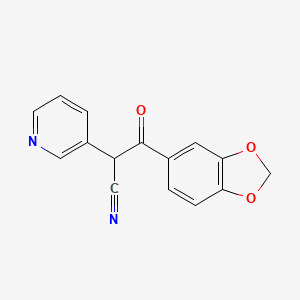
![Ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B13507764.png)
![{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine](/img/structure/B13507768.png)
